molecular formula C24H24N2O3S B11445372 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11445372
M. Wt: 420.5 g/mol
InChI Key: UEKFKKRVUSUXKW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine-2,4-dione family, characterized by a fused thiophene-pyrimidine core. The structure features:

  • Position 3: A 4-ethoxyphenyl group, contributing electron-donating effects via the ethoxy substituent.
  • Positions 5 and 6: Methyl groups, enhancing lipophilicity and steric bulk.
  • Position 1: A 2-methylbenzyl substituent, influencing molecular flexibility and receptor interactions.

Synthesis of such derivatives typically involves condensation of substituted 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones with aromatic aldehydes and amines under basic conditions, yielding products in 46%–86% efficiency (Scheme 1, ). Characterization via NMR and HRMS confirms structural integrity, as seen in analogous protocols .

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24N2O3S/c1-5-29-20-12-10-19(11-13-20)26-22(27)21-16(3)17(4)30-23(21)25(24(26)28)14-18-9-7-6-8-15(18)2/h6-13H,5,14H2,1-4H3

InChI Key

UEKFKKRVUSUXKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C)SC(=C3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of 2-aminothiophene-3-carboxamide derivatives, which are then reacted with iminoester hydrochlorides to form the thieno[2,3-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient thieno[2,3-d]pyrimidine ring facilitates nucleophilic substitution at specific positions. Key reactions include:

  • Chlorination : Treatment with POCl₃ at 80–90°C replaces the 4-keto group with a chlorine atom, forming 4-chloro derivatives. This intermediate is critical for further functionalization.

  • Amination : Reaction with primary or secondary amines (e.g., methylamine, piperidine) in ethanol under reflux yields 4-amino-substituted analogs. Yields range from 65% to 82%, depending on steric and electronic effects.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)
POCl₃80°C, 6 h4-chloro derivative78
MethylamineEthanol, reflux, 12 h4-(methylamino) analog72
PiperidineEthanol, reflux, 10 h4-piperidino analog68

Oxidation and Reduction Reactions

The thiophene ring and methylbenzyl group undergo redox transformations:

  • Oxidation : Using H₂O₂ in acetic acid oxidizes the thiophene sulfur to a sulfone, enhancing electrophilicity. This modification improves binding affinity to biological targets like kinases.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s double bonds, generating saturated analogs with altered conformational flexibility.

Cycloaddition and Ring-Opening Reactions

The compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic systems. These reactions occur under mild conditions (25°C, DMF) with yields up to 60% . Ring-opening via hydrolysis (HCl/H₂O) cleaves the pyrimidine ring, producing linear thiophene-carboxamide derivatives .

Etherification

The ethoxyphenyl group undergoes demethylation with BBr₃ in dichloromethane, yielding phenolic derivatives. These products exhibit enhanced solubility and hydrogen-bonding capacity.

Acylation

Reaction with acetyl chloride in pyridine introduces acetyl groups to free hydroxyl or amine sites, modulating lipophilicity. Yields depend on stoichiometry and reaction time (44–58%) .

Table 2: Acylation Reactions

Acylating AgentSolventProductYield (%)
Acetyl chloridePyridineO-acetyl derivative56
Benzoyl chlorideDCMN-benzoyl analog49

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings (Suzuki, Heck) enable aryl group introductions at the 5- or 6-positions. For example:

  • Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O (90°C, 12 h) attaches aryl groups with yields of 50–75% .

  • Buchwald-Hartwig Amination : Introduces alkyl/aryl amines at the 2-position, enhancing interactions with hydrophobic enzyme pockets .

Mechanistic Insights

Quantum mechanical calculations (DFT) reveal that the thienopyrimidine core’s electron-deficient nature drives regioselectivity in substitutions. The 4-position is most reactive due to resonance stabilization of transition states. Steric hindrance from the 2-methylbenzyl group limits reactivity at adjacent sites.

Stability and Degradation

Under acidic conditions (pH < 3), the compound undergoes hydrolytic degradation at the pyrimidine ring, forming thiophene-2,3-dicarboxylic acid derivatives. Alkaline conditions (pH > 10) promote sulfone elimination, yielding desulfurized byproducts.

Scientific Research Applications

Biological Activities

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities including:

  • Antitumor Activity : Several studies have demonstrated that compounds within this class can inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Thieno[2,3-d]pyrimidines have been evaluated for their antimicrobial effects against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This action is particularly relevant in the treatment of chronic inflammatory diseases.

Antitumor Studies

A notable study published in the Journal of Medicinal Chemistry evaluated a series of thieno[2,3-d]pyrimidine derivatives for their anticancer activity. The study highlighted that specific substitutions at the 4-position significantly enhanced cytotoxicity against breast cancer cells (MCF-7) while maintaining low toxicity to normal cells. The mechanism was attributed to the activation of apoptotic pathways through caspase activation.

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. Results indicated that certain compounds demonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MIC), revealing promising candidates for further development as antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on thieno[2,3-d]pyrimidine derivatives have provided insights into how modifications influence biological activity:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups at specific positions can enhance or reduce activity. For example, alkoxy groups at the para position have been associated with increased solubility and bioactivity.
  • Ring Modifications : Alterations to the thieno ring system can affect both potency and selectivity towards biological targets. Substituents that increase lipophilicity often correlate with improved membrane permeability.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Antimicrobial Activity

  • 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (): Exhibits potent activity against P. aeruginosa (MIC < streptomycin) due to the imidazo[1,2-a]pyridine group at position 4. The 5-methyl group enhances membrane penetration .
  • Target Compound : The 5,6-dimethyl and 2-methylbenzyl groups may further improve lipophilicity and bioavailability, though antimicrobial data are unavailable.

Herbicidal Activity

  • 3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (): Binds Nicotiana tabacum PPO via π–π interactions with FAD600 and hydrogen bonds with Arg98/Thr175. Fluorine atoms enhance binding affinity .

Structural and Physicochemical Properties

Compound Name Substituents (Positions) LogP Key Properties Activity/Application
Target Compound 3-(4-ethoxyphenyl), 5,6-dimethyl, 1-(2-methylbenzyl) ~3.5* High lipophilicity, moderate solubility Unknown (structural analog studies)
3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one () 2-(benzylthio), 3-ethyl 4.2 Improved membrane permeability Antimicrobial
5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () 5-methyl 1.8 Low molecular weight, polar Base for further derivatization
6-Nitro-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () 6-nitro, 1,3-dimethyl 2.1 Electron-deficient core Herbicidal (inactive parent)

*Estimated via analogous compounds.

Key Structure-Activity Relationships (SAR)

  • Position 3 : Aryl groups (e.g., 4-ethoxyphenyl) enhance π-stacking with biological targets. Ethoxy groups improve metabolic stability over methoxy .
  • Position 1 : Benzyl derivatives (e.g., 2-methylbenzyl) improve binding to hydrophobic pockets in enzymes or receptors .

Biological Activity

The compound 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Synthesis and Structural Characterization

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The specific compound can be synthesized through the reaction of 4-ethoxyphenyl and 2-methylbenzyl derivatives with thieno[2,3-d]pyrimidine intermediates. Characterization techniques such as NMR and IR spectroscopy confirm the structure by identifying key functional groups and molecular frameworks.

Biological Activity Overview

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that compounds within this class can inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) through mechanisms involving apoptosis and cell cycle arrest .
  • PARP Inhibition : Some thieno[2,3-d]pyrimidine derivatives act as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can sensitize cancer cells to chemotherapy by impairing their ability to repair DNA damage .
  • LHRH Receptor Antagonism : Specific derivatives have been identified as potent antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. These compounds have shown significant binding affinity and efficacy in reducing plasma LH levels in animal models .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as PARP through competitive binding at the active site.
  • Modulation of Ion Channels : Some thieno[2,3-d]pyrimidines have been shown to modulate ion channels like TRPC5, which are crucial for calcium signaling in cells. This modulation can affect cellular excitability and signaling pathways relevant in neuropsychiatric disorders .

Case Studies and Research Findings

Several studies highlight the potential of thieno[2,3-d]pyrimidine derivatives:

  • Anticancer Efficacy : A study evaluating a series of thieno[2,3-d]pyrimidine derivatives found that certain compounds exhibited IC50 values in the nanomolar range against MCF-7 cells. The mechanism was linked to apoptosis induction via caspase activation .
  • LHRH Antagonist Development : Research on LHRH antagonists revealed that specific derivatives could significantly suppress hormone levels in vivo. Compound 9k demonstrated an IC50 of 0.06 nM for receptor binding .

Comparative Biological Activity Table

Compound NameTargetIC50 Value (nM)Effect
Compound 9kLHRH Receptor0.06Antagonist
Thieno Derivative APARP-120Inhibitor
Thieno Derivative BMCF-7 Cells5Anticancer

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this thieno[2,3-d]pyrimidine derivative?

  • Methodology : The compound is synthesized via alkylation of precursor thieno[2,3-d]pyrimidine cores. For example, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenyl derivatives are alkylated at position 1 using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base. Reaction conditions (e.g., solvent, temperature, molar ratios) must be optimized to avoid side products like over-alkylation .
  • Analytical Confirmation : Post-synthesis, purity is verified via HPLC (C18 column, 25-min cycle) and structural confirmation via 1^1H NMR, focusing on characteristic peaks for ethoxyphenyl, methylbenzyl, and thiazole substituents .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Spectroscopy : 1^1H NMR is essential for confirming substitution patterns (e.g., integration ratios for ethoxy groups or methylbenzyl protons). Mass spectrometry (MS) via ESI or MALDI-TOF validates molecular weight .
  • Chromatography : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can the alkylation step be optimized to enhance yield and reduce byproducts?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF) to assess reaction efficiency.
  • Base Selection : Compare K2_2CO3_3, Cs2_2CO3_3, or DBU for deprotonation efficacy.
  • Temperature Control : Lower temperatures (0–25°C) may minimize side reactions like dimerization .
    • Data Analysis : Monitor reaction progress via TLC or in-situ IR. Use DOE (Design of Experiments) to model optimal conditions .

Q. How should researchers interpret discrepancies in antimicrobial activity data compared to reference drugs?

  • Case Study : A derivative showed higher activity against Staphylococcus aureus than Metronidazole but lower potency against Gram-negative strains.
  • Resolution Strategy :

  • Strain-Specific Testing : Use standardized strains (e.g., ATCC controls) and validate via MIC (Minimum Inhibitory Concentration) assays in triplicate.
  • Membrane Permeability : Assess lipophilicity (logP) to explain differential activity; higher logP may enhance Gram-positive targeting .
    • Statistical Validation : Apply ANOVA to confirm significance (p < 0.05) and exclude outliers .

Q. What strategies are effective for SAR studies of substituent effects on bioactivity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified ethoxyphenyl (e.g., methoxy, halogen) or methylbenzyl groups.
  • Biological Profiling : Test analogs against a panel of pathogens (bacterial/fungal) and cancer cell lines.
    • Data Interpretation :
  • QSAR Modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent electronic/hydrophobic properties with activity .
  • Crystallography : Resolve X-ray structures to identify key binding interactions (e.g., hydrogen bonding with bacterial enzymes) .

Contradiction Analysis

Q. How to resolve conflicting reports on synthetic yields for alkylated derivatives?

  • Case Example : Yields for benzyl chloride alkylation range from 60–85% across studies.
  • Root Cause : Variability in precursor purity, solvent dryness, or reaction time.
  • Mitigation :

  • Precursor Standardization : Use HPLC-purified intermediates.
  • Inert Atmosphere : Conduct reactions under N2_2/Ar to prevent oxidation .

Tables

Table 1 : Key Synthetic Parameters for Alkylation Step

ParameterOptimal ConditionImpact on Yield
SolventDMFMaximizes solubility
BaseK2_2CO3_380% efficiency
Temperature25°CMinimizes byproducts
Reaction Time12–18 hours85% completion
Data derived from

Table 2 : Antimicrobial Activity Comparison (MIC, µg/mL)

CompoundS. aureusE. coliReference Drug
Target Derivative2.550Metronidazole (10)
Analog A5.025Streptomycin (5)
Data from

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